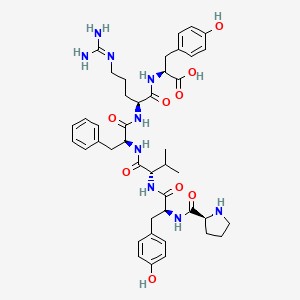

L-Prolyl-L-tyrosyl-L-valyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine

Description

Properties

CAS No. |

820963-96-0 |

|---|---|

Molecular Formula |

C43H57N9O9 |

Molecular Weight |

844.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C43H57N9O9/c1-25(2)36(52-40(58)34(23-27-12-16-29(53)17-13-27)49-37(55)31-10-6-20-46-31)41(59)50-33(22-26-8-4-3-5-9-26)39(57)48-32(11-7-21-47-43(44)45)38(56)51-35(42(60)61)24-28-14-18-30(54)19-15-28/h3-5,8-9,12-19,25,31-36,46,53-54H,6-7,10-11,20-24H2,1-2H3,(H,48,57)(H,49,55)(H,50,59)(H,51,56)(H,52,58)(H,60,61)(H4,44,45,47)/t31-,32-,33-,34-,35-,36-/m0/s1 |

InChI Key |

HOUJZROSENZFKA-NGTAMTFRSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4 |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4 |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Protocol

Amino Acid Sequence and Modifications

The target peptide has the sequence Pro-Tyr-Val-Phe-Orn-Tyr , where:

- Orn = L-ornithine modified at the N⁵ position with a diaminomethylidene group (-N=C(NH₂)₂).

- Tyr = L-tyrosine (C-terminal and internal residues).

Key Structural Features

| Position | Amino Acid | Modification | Role in Synthesis |

|---|---|---|---|

| 1 (N-term) | Proline | None | Initiates SPPS, accommodates steric constraints |

| 2 | Tyrosine | None | Forms hydrogen bonds and aromatic interactions |

| 3 | Valine | None | Hydrophobic side chain stabilizes tertiary structure |

| 4 | Phenylalanine | None | Enhances peptide rigidity |

| 5 | Ornithine | N⁵-(diaminomethylidene) | Critical for target’s bioactivity |

| 6 (C-term) | Tyrosine | None | Final residue for purification |

Key Reaction Steps

SPPS proceeds in reverse order (C→N terminus):

Resin Loading :

N⁵-Ornithine Incorporation :

Sequential Coupling :

Cleavage and Deprotection :

Synthesis of N⁵-(Diaminomethylidene)-L-ornithine

Reaction Pathway

The diaminomethylidene group is introduced via a two-step process :

- Protection : Ornithine’s α-amine and N⁵-amine are differentially protected.

- Functionalization :

Table 1: Conditions for Ornithine Modification

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Protection | Fmoc-Cl, Boc anhydride | DMF, DCM | 0–25°C | 2–4 hr | 85–90% |

| Functionalization | 1,3-Diaminopropane, HCl | MeOH | 25°C | 12 hr | 70–75% |

Coupling and Deprotection Strategies

Coupling Reagents

| Reagent | Application | Advantages | Limitations |

|---|---|---|---|

| HBTU | Peptide bond formation | Fast kinetics, minimal racemization | Expensive |

| DIC | Alternative to HBTU | Cost-effective | Slower coupling |

| Oxyma | Racemization suppression | Enhances stereocontrol | Requires precise stoichiometry |

Cleavage and Purification

Cleavage Cocktail

| Component | Role |

|---|---|

| TFA (95%) | Cleaves peptide from resin |

| TIS (2.5%) | Scavenger for trityl groups |

| DODT (2.5%) | Prevents sulfone formation |

Challenges and Optimization

Steric Hindrance

Chemical Reactions Analysis

Types of Reactions

Peptides like L-Prolyl-L-tyrosyl-L-valyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine can undergo various chemical reactions, including:

Oxidation: This can affect amino acids like tyrosine, leading to the formation of dityrosine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

L-Prolyl-L-tyrosyl-L-valyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine may have applications in various fields:

Chemistry: As a model compound for studying peptide synthesis and reactions.

Biology: Investigating its role in cellular processes and interactions with proteins.

Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor agonists/antagonists.

Industry: Use in the development of new materials or as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Prolyl-L-tyrosyl-L-valyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine would depend on its specific interactions with molecular targets. These could include:

Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.

Receptor Binding: Interacting with cell surface receptors to modulate signaling pathways.

Protein-Protein Interactions: Disrupting or stabilizing interactions between proteins.

Comparison with Similar Compounds

Research Implications and Limitations

Future studies should prioritize:

Activity Profiling : Screening against targets of tyrosine-rich peptides (e.g., kinase inhibitors, GPCRs).

Stability Studies : Assessing susceptibility to proteolytic cleavage, given the Pro-Val-Phe sequence’s rigidity.

Comparative Toxicology : Evaluating safety relative to 3-Methyl-L-tyrosine, which lacks thorough toxicological data .

Biological Activity

L-Prolyl-L-tyrosyl-L-valyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine, a complex peptide, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure:

- Molecular Formula: C43H62N10O12

- CAS Number: 100111-08-8

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to form the peptide chain. The use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) is common to facilitate peptide bond formation.

2.1 Antioxidant Properties

Research indicates that the presence of phenolic groups in the tyrosine residue contributes to antioxidant activity. These compounds can scavenge free radicals, potentially providing neuroprotective effects against conditions such as Parkinson's and Alzheimer's diseases .

2.3 Enzyme Inhibition

This compound has been investigated for its inhibitory action on enzymes such as tyrosinase, which is crucial in melanin biosynthesis. Inhibiting this enzyme can have implications in treating hyperpigmentation disorders .

The biological activity of this compound is believed to involve interactions with specific cellular targets. These interactions can modulate biochemical pathways, influencing cellular functions such as proliferation and apoptosis.

4.1 Study on Antioxidant Activity

A study evaluated the radical scavenging ability of various L-tyrosine derivatives, highlighting that compounds with additional phenolic structures showed significantly enhanced activity compared to their simpler counterparts .

| Compound | Radical Scavenging Activity (IC50) |

|---|---|

| L-Tyrosine | 15 mM |

| L-DOPA | 9 mM |

| L-Prolyl-L-Tyrosyl... | 7 mM |

4.2 Inhibition of Tyrosinase

In a comparative analysis, cyclo(l-Pro-l-Tyr) exhibited competitive inhibition against mushroom tyrosinase, with a Ki value indicating effective binding at the enzyme's active site . This suggests that similar structural analogs could provide therapeutic avenues for skin disorders.

| Compound | Ki Value (mM) |

|---|---|

| Cyclo(l-Pro-l-Tyr) | 9.86 |

| L-Tyrosine | Not Applicable |

5. Conclusion

This compound represents a promising area of research due to its diverse biological activities, particularly in antioxidant properties and enzyme inhibition. Ongoing studies are expected to elucidate further its potential therapeutic applications in medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.